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Compound of Interest

Compound Name: C18H23Cl2NO3

Cat. No.: B15171524 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro receptor binding profiles of the atypical

antipsychotic Brexpiprazole and a compound designated as C18H23Cl2NO3. Due to the

limited publicly available information on C18H23Cl2NO3, this document serves as a template,

presenting the comprehensive binding data for Brexpiprazole and outlining the required data

points for a complete comparative analysis.

Quantitative Receptor Binding Data
The following table summarizes the receptor binding affinities (Ki values) of Brexpiprazole and

provides a placeholder for the corresponding data for C18H23Cl2NO3. Lower Ki values

indicate higher binding affinity.
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Receptor Brexpiprazole Ki (nM)[1][2] C18H23Cl2NO3 Ki (nM)

Dopamine D2 0.30 Data not available

Dopamine D3 1.1 Data not available

Serotonin 5-HT1A 0.12 Data not available

Serotonin 5-HT2A 0.47 Data not available

Serotonin 5-HT2B 1.9 Data not available

Serotonin 5-HT7 3.7 Data not available

Adrenergic α1A 3.8 Data not available

Adrenergic α1B 0.17 Data not available

Adrenergic α1D 2.6 Data not available

Adrenergic α2C 0.59 Data not available

Histamine H1 19 Data not available

Muscarinic M1
>1000 (67% inhibition at 10

µM)
Data not available

Brexpiprazole exhibits a potent and broad binding profile, with high affinity for several key

monoaminergic receptors implicated in the pathophysiology of psychiatric disorders.[1][2] It

acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist

at serotonin 5-HT2A receptors.[2][3] This unique pharmacological profile, often referred to as a

"serotonin-dopamine activity modulator" (SDAM), is thought to contribute to its efficacy and

tolerability profile.[2]

Experimental Protocols: Radioligand Binding
Assays
The following provides a generalized methodology for determining the receptor binding

affinities presented above. Specific details may vary between laboratories and for different

receptor targets.
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Objective: To determine the in vitro affinity of test compounds (Brexpiprazole and

C18H23Cl2NO3) for a panel of neurotransmitter receptors.

Materials:

Cell Membranes: Cloned human receptors expressed in stable cell lines (e.g., CHO-K1,

HEK293).

Radioligands: A specific radiolabeled ligand for each receptor target (e.g., [3H]Spiperone for

D2 receptors).

Test Compounds: Brexpiprazole and C18H23Cl2NO3 at various concentrations.

Assay Buffer: Appropriate buffer system for each receptor (e.g., Tris-HCl).

Filtration Apparatus: Cell harvester and glass fiber filters.

Scintillation Counter: To measure radioactivity.

Procedure:

Incubation: Cell membranes, radioligand, and varying concentrations of the test compound

are incubated together in the assay buffer. A control group with no test compound is included

to determine total binding, and another group with a high concentration of a known non-

radiolabeled ligand is included to determine non-specific binding.

Equilibrium: The incubation is carried out for a specific time at a defined temperature to allow

the binding to reach equilibrium.

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters

using a cell harvester. This separates the receptor-bound radioligand from the unbound

radioligand.

Washing: The filters are washed with ice-cold assay buffer to remove any remaining

unbound radioligand.

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation

counter.
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Data Analysis: The specific binding is calculated by subtracting the non-specific binding from

the total binding. The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50

value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the

concentration of the radioligand and Kd is its dissociation constant.
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Figure 1. Workflow for a typical radioligand receptor binding assay.
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Signaling Pathways
The interaction of a ligand with its receptor initiates a cascade of intracellular events known as

a signaling pathway. The functional activity of a compound (agonist, antagonist, partial agonist)

is determined by how it modulates these pathways.

Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.

[4] Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in

decreased intracellular cyclic AMP (cAMP) levels.[5] D2 receptors can also signal through β-

arrestin pathways and modulate ion channel activity.[4][6] Brexpiprazole's partial agonism at D2

receptors means it can partially activate these pathways, acting as a stabilizer of dopaminergic

neurotransmission.[2]
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Figure 2. Simplified signaling pathway of the Dopamine D2 receptor.

Serotonin 5-HT1A Receptor Signaling
5-HT1A receptors are also Gi/o-coupled GPCRs.[7][8] Their activation leads to the inhibition of

adenylyl cyclase and a decrease in cAMP levels.[7][9] They also activate G-protein-coupled

inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced
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neuronal excitability.[7] The partial agonist activity of Brexpiprazole at 5-HT1A receptors is

thought to contribute to its anxiolytic and antidepressant effects.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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